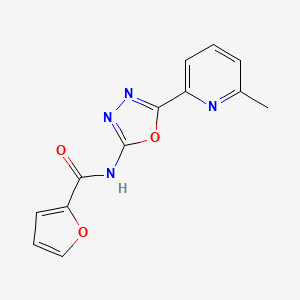
N-(3-chloro-4-fluorophenyl)-4-(thiazol-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-fluorophenyl)-4-(thiazol-2-yloxy)benzamide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a member of the benzamide class of compounds and has been found to exhibit promising biological activity.
Scientific Research Applications
Fluorescence and Sensing Mechanism
- A study by Chen et al. (2014) explored the sensing mechanism of a similar compound, BTTPB, which shows potential as an aqueous fluoride chemosensor. Using DFT/TDDFT methods, they investigated its fluorescent sensing mechanism, crucial for applications in chemical analysis and biological systems.
Antimicrobial Activity
- Research by Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, exhibiting significant antimicrobial activity. This highlights the potential use of such compounds in developing new antimicrobial drugs.
- Similarly, Limban et al. (2011) synthesized acylthioureas, which include fluorophenyl groups, demonstrating significant anti-pathogenic activity against bacteria known for forming biofilms.
Synthesis and Structural Studies
- The study by Panini et al. (2013) focused on the synthesis of biologically active thiadiazole derivatives, investigating their crystal structures and molecular geometry. This research is essential for understanding the properties and potential applications of such compounds.
Detection and Sensing of Metal Ions
- A novel fluorescent probe, OHBT, was designed by Cui et al. (2013) for detecting palladium species in aqueous solution. The study demonstrates the utility of similar compounds in the detection of specific metal ions, which has applications in environmental monitoring and industrial processes.
Anticancer Activity
- Research by Gaikwad et al. (2019) synthesized derivatives containing N4-(4-fluorophenyl)-N2-substitured-benzo[d]thiazole-2,4-dicarboxamides, showing promising anti-proliferative activity against cancer cell lines. This suggests potential applications in cancer treatment.
Solid-State Analysis
- Sagar et al. (2018) synthesized closely related benzamides with different substituents, studying their molecular conformations and supramolecular aggregation. Such studies are crucial in materials science for developing new materials with specific properties.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O2S/c17-13-9-11(3-6-14(13)18)20-15(21)10-1-4-12(5-2-10)22-16-19-7-8-23-16/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKBCSYVUIVQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2963253.png)


![(2E)-1-[4-(pyridin-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2963259.png)


![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2963265.png)

![3-(azepan-1-ylsulfonyl)-4-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2963268.png)

![2-chloro-N-[2-methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]phenyl]pyridine-4-carboxamide](/img/structure/B2963270.png)
